molecular formula C10H8N4 B2582879 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile CAS No. 312772-65-9

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile

Cat. No.: B2582879
CAS No.: 312772-65-9
M. Wt: 184.202
InChI Key: UVWHAYCHLAHEOI-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile (CAS 312772-65-9) is a versatile chemical scaffold with significant value in medicinal chemistry and drug discovery research. This compound features a 1,2,4-triazole moiety, a privileged structure in pharmacology known for its metabolic stability and ability to engage in hydrogen bonding, which facilitates interactions with diverse biological targets . The molecular formula is C10H8N4, and it has a molecular weight of 184.20 g/mol . Its primary application is serving as a key synthetic intermediate or building block for developing novel therapeutic agents. Research indicates that 1,2,4-triazole derivatives are prominent in the search for new anti-infectives. They demonstrate potent inhibitory activity against Mycobacterium tuberculosis , including drug-resistant strains, making them a crucial scaffold for addressing multidrug-resistant tuberculosis (MDR-TB) . Furthermore, structurally related triazole-ben zonitrile compounds have been designed and synthesized as small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, representing a promising approach in cancer immunotherapy research . The compound's nitrile group also offers a handle for further chemical modification, allowing researchers to explore structure-activity relationships (SAR) and synthesize diverse libraries of derivatives . This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWHAYCHLAHEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 5-amino-1,2,4-triazole with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form corresponding oxides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of triazole oxides.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coordination complexes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The triazole ring can form coordination complexes with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Triazole Ring Modifications

3-(5-Amino-1H-1,2,4-triazol-3-yl)benzonitrile Substituent: Amino group replaces the methyl group on the triazole. Molecular Weight: 152.15 g/mol (vs. 184.20 g/mol for the methyl variant).

3-(5-(Pyridin-3-yl)-4H-1,2,4-triazol-3-yl)benzonitrile (5h) Substituent: Pyridinyl group replaces methyl. Synthesis: Condensation of nicotinohydrazide with isophthalonitrile . Impact: The pyridinyl group introduces π-π stacking interactions, enhancing binding to α4β2α5 nicotinic receptors as a positive allosteric modulator .

Backbone Modifications

4-[1-({5-[3-(Substituted)phenyl]-4H-1,2,4-triazol-3-yl}methyl)-5-substituted-1H-benzimidazol-2-yl]benzonitrile

  • Structure : Incorporates a benzimidazole ring linked via a methyl group to the triazole.
  • Activity : Demonstrates anti-inflammatory activity comparable to Diclofenac Sodium, attributed to the benzimidazole moiety .

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structure : Thiazole and fluorophenyl substituents replace benzonitrile.
  • Crystallinity : Fluorophenyl groups induce perpendicular molecular packing, affecting material properties .

Biological Activity

3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile, a compound characterized by its triazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. The triazole ring is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. This article explores the biological activity of this compound through various studies and findings.

  • Molecular Formula : C₁₀H₈N₄
  • Molecular Weight : 184.20 g/mol
  • CAS Number : 312772-65-9

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study highlighted that compounds with a triazole core were effective against various bacterial strains, including Bacillus subtilis and Escherichia coli . The introduction of specific substituents on the triazole ring can enhance the antibacterial potency. For instance, derivatives with electron-withdrawing groups showed improved activity against resistant strains .

Table 1: Antibacterial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Methyl Triazole DerivativeE. coli5 µg/mL
5-Aryl TriazoleB. subtilis3.25 µg/mL
N-Allyl TriazoleM. tuberculosis4–32 µg/mL

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Compounds similar to this compound have shown efficacy against fungal pathogens by inhibiting ergosterol synthesis, a critical component of fungal cell membranes . The structure-activity relationship (SAR) suggests that modifications on the triazole ring can lead to enhanced antifungal activity.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. For example, compounds with a similar structure were tested against various cancer cell lines such as A-549 (lung cancer) and HeLa (cervical cancer). Results indicated that certain derivatives exhibited significant cytotoxicity with IC₅₀ values lower than standard chemotherapeutic agents like doxorubicin . Molecular docking studies further elucidated the mechanism of action, suggesting interactions with key proteins involved in cancer cell proliferation .

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC₅₀ (nM)Reference
Triazole Derivative AA-54925
Triazole Derivative BHeLa30
Standard Drug (Doxorubicin)A-54950

Case Studies

  • Study on Antimycobacterial Activity : A derivative similar to this compound was tested for activity against Mycobacterium smegmatis and drug-resistant strains of M. tuberculosis. The compound demonstrated a broad spectrum of activity, outperforming traditional antibiotics in some cases .
  • Molecular Docking Studies : In silico studies revealed that the compound interacts favorably with targets involved in bacterial DNA replication and cancer cell signaling pathways. These findings provide insights into its potential as a lead compound for further drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzonitrile, and what are their critical reaction parameters?

  • Answer : The compound is commonly synthesized via condensation reactions between nicotinohydrazide and isophthalonitrile derivatives in solvents like n-butanol under reflux conditions . Key parameters include temperature control (80–100°C), solvent polarity, and catalyst use (e.g., copper for click chemistry). Side reactions, such as undesired cyclization, are mitigated by adjusting stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the triazole and benzonitrile moieties, with diagnostic peaks for nitrile (~110 ppm in ¹³C NMR) and triazole protons (~8–9 ppm in ¹H NMR) . High-performance liquid chromatography (HPLC) ensures purity (>97%), while X-ray crystallography (using SHELXL ) resolves structural ambiguities, such as tautomerism in the triazole ring .

Q. What are the typical chemical reactions involving the triazole and nitrile groups in this compound?

  • Answer : The triazole ring undergoes nucleophilic substitutions (e.g., alkylation at N1) under basic conditions, while the nitrile group participates in cycloaddition reactions (e.g., forming tetrazoles with azides) . Controlled hydrolysis of the nitrile to carboxylic acid is feasible using acidic/basic conditions, enabling further derivatization .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up, and what are common pitfalls?

  • Answer : Microwave-assisted synthesis reduces reaction times (from hours to minutes) and improves yields (up to 87% ). Solvent optimization (e.g., DMF for polar intermediates) and catalyst screening (e.g., palladium for cross-coupling) enhance efficiency. Pitfalls include byproduct formation from triazole tautomerization, mitigated by pH control and inert atmospheres .

Q. What strategies are used to analyze structure-activity relationships (SAR) for biological targets?

  • Answer : SAR studies involve synthesizing analogs with substituent variations (e.g., methyl → ethyl at the triazole 5-position) and testing against targets like Mycobacterium tuberculosis . Bioassays (e.g., MIC values) combined with computational docking (e.g., AutoDock) identify critical interactions, such as hydrogen bonding with enzyme active sites .

Q. How are computational methods applied to predict reactivity or binding modes?

  • Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic attack. Molecular dynamics simulations model binding to receptors (e.g., α4β2 nicotinic acetylcholine receptors) to prioritize analogs for synthesis .

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data?

  • Answer : Discrepancies between X-ray (rigid triazole conformation) and NMR (tautomer equilibria) require multi-technique validation. For example, variable-temperature NMR can detect dynamic processes, while high-resolution crystallography (using SHELX ) confirms static structures. Cross-validation with IR spectroscopy (nitrile stretch ~2240 cm⁻¹) adds robustness .

Methodological Notes

  • Synthetic Protocols : Prioritize anhydrous conditions for nitrile stability .
  • Crystallography : Use SHELXL for refinement; twin detection is critical for high-Z′ structures .
  • Data Reproducibility : Report solvent polarity, catalyst loading, and purification steps (e.g., column chromatography gradients) to ensure reproducibility .

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